molecular formula C13H12FN5O B2642935 5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide CAS No. 2415599-05-0

5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide

Cat. No. B2642935
CAS RN: 2415599-05-0
M. Wt: 273.271
InChI Key: LGRYBTDRJVMAPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide, also known as AZD-8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). This compound has shown promising results in preclinical studies as a potential therapeutic agent for various cancers, including breast, prostate, and lung cancer.

Mechanism of Action

5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide is a selective inhibitor of mTOR, a protein kinase that plays a critical role in cell growth and proliferation. By inhibiting mTOR, 5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide can block the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. In addition to inhibiting mTOR signaling, 5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide can also induce cell cycle arrest and apoptosis in cancer cells. 5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide in lab experiments is its potency and selectivity for mTOR. This allows researchers to specifically target the mTOR pathway without affecting other signaling pathways. However, one limitation of 5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the development of 5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide as a therapeutic agent. One direction is to explore its use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to investigate its potential use in other diseases, such as neurodegenerative disorders or autoimmune diseases. Finally, further research is needed to optimize the formulation and administration of 5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide to improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide involves a multi-step process that starts with the reaction of 2-bromo-5-fluoropyridine with 2-pyrazinecarboxylic acid to yield 5-fluoro-N-(1-pyrazin-2-yl)pyridine-3-carboxamide. This intermediate is then reacted with 3-azetidinone in the presence of a base to produce the final product, 5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide.

Scientific Research Applications

5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide has been extensively studied in preclinical models of cancer and has shown promising results as a potential therapeutic agent. In vitro studies have demonstrated that 5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies have also shown that 5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide can inhibit tumor growth and improve survival in animal models of cancer.

properties

IUPAC Name

5-fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O/c14-10-3-9(4-16-5-10)13(20)18-11-7-19(8-11)12-6-15-1-2-17-12/h1-6,11H,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRYBTDRJVMAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CN=C2)NC(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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